molecular formula C13H17NO4S B6503698 N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide CAS No. 1396858-47-1

N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B6503698
CAS No.: 1396858-47-1
M. Wt: 283.35 g/mol
InChI Key: HLPLRCFQCPJGPM-UHFFFAOYSA-N
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Description

“N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide” is a compound that contains a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .


Chemical Reactions Analysis

The compound has been discovered to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity .

Mechanism of Action

The compound, DDD01035881, stabilizes Pfs16 in lysates from activated mature gametocytes . Pfs16 is a 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein and is identified as a potential parasite target .

Future Directions

The compound DDD01035881 and the N-4HCS class of compounds more broadly are being considered as flexible and effective starting candidates from which transmission-blocking antimalarials can be developed in the future .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(9-14-19(16,17)10-5-6-10)7-8-18-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLRCFQCPJGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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